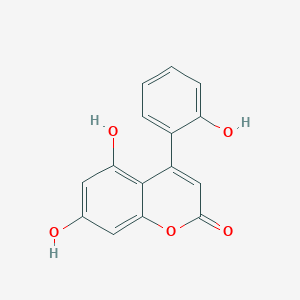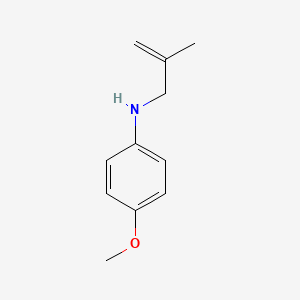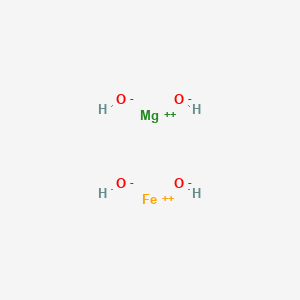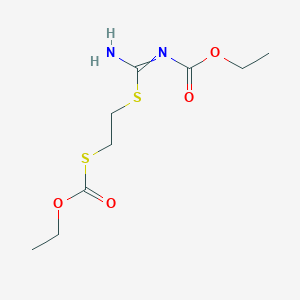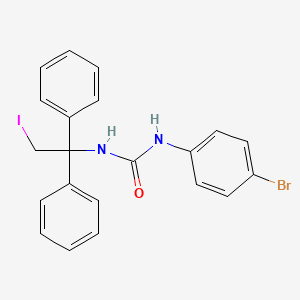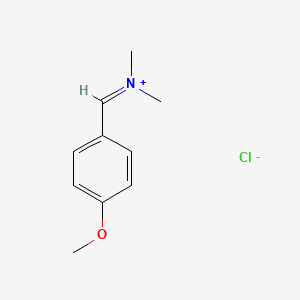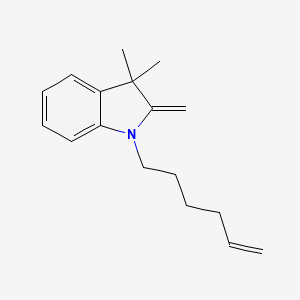
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that combines an indole core with an aliphatic side chain
Métodos De Preparación
The synthesis of 1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves several steps. One common method includes the reaction of 3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole with hex-5-en-1-yl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the aliphatic side chain, using reagents such as alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indoles, ketones, and alcohols.
Aplicaciones Científicas De Investigación
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can be compared with similar compounds such as:
Hex-5-en-1-yl methanesulfonate: This compound has a similar aliphatic side chain but differs in its functional groups and reactivity.
Gluconapoleiferin: Another compound with a similar aliphatic chain but different core structure and biological activity.
The uniqueness of this compound lies in its combination of an indole core with an aliphatic side chain, providing distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
141088-55-3 |
|---|---|
Fórmula molecular |
C17H23N |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
1-hex-5-enyl-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C17H23N/c1-5-6-7-10-13-18-14(2)17(3,4)15-11-8-9-12-16(15)18/h5,8-9,11-12H,1-2,6-7,10,13H2,3-4H3 |
Clave InChI |
UXXWHQKOBVSJGU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C)N(C2=CC=CC=C21)CCCCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


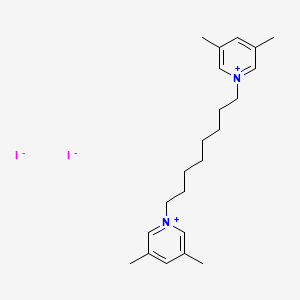
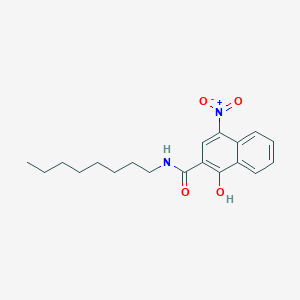
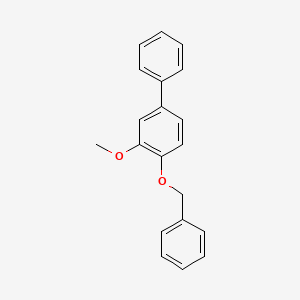
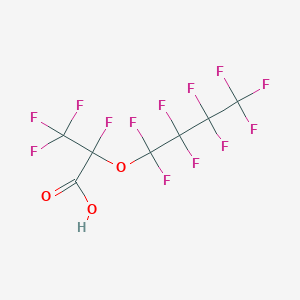
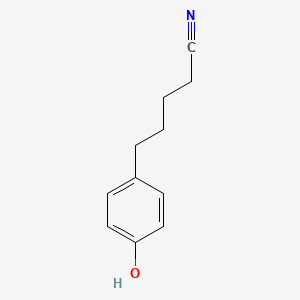
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
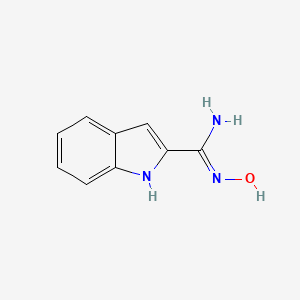
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
